Biotin-PEG11-Lipoamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

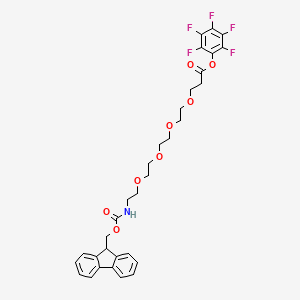

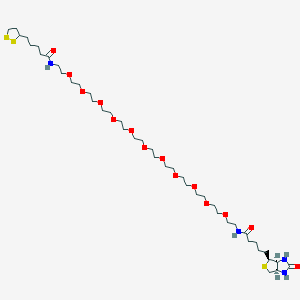

Biotin-PEG11-Lipoamide is a chemical compound designed to provide biotinylation of metallic surfaces for use in diverse life science and nanotechnology applications . The single molecular weight dPEG spacer is 52.9 Å long. It is hydrophilic and non-immunogenic .

Molecular Structure Analysis

The molecular formula of this compound is C42H78N4O14S3 . Its molecular weight is 959.28 . The SMILES string representation is O=C(CCCCC1SSCC1)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCCC2SCC(C2N3)NC3=O)=O .Chemical Reactions Analysis

This compound is used for biotinylation reactions, particularly on metallic surfaces like gold . It acts as a cross-linking reagent .Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It is hydrophilic, which confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .Applications De Recherche Scientifique

Enhancing Drug Delivery Systems

Targeted Pharmaceutical Carriers : Biotin-PEG11-Lipoamide has been utilized in creating "SMART" drug delivery systems that target specific cells or organs. These systems are designed to respond to local stimuli like the acidic environment of tumors, enabling targeted therapy. An example includes the development of PEGylated liposomes and micelles modified with biotin for enhanced targeting and delivery of therapeutic agents to specific sites within the body (Sawant et al., 2006).

Cancer Therapy : In the field of oncology, Doxorubicin Loaded Silica Nanoparticles with dual modification, including PEG and biotin, have been developed for colon cancer therapy. These nanoparticles demonstrate tumor-targeted delivery, enhanced cellular uptake, and potentiated tumor accumulation, showing promise in improving treatment outcomes for colon cancer (Lin et al., 2018).

Infection Imaging : this compound has been applied in optimizing liposomes for imaging infections and inflammation. The preparation of biotin-PEG liposomes, combined with avidin injection, has shown improved scintigraphic imaging, particularly in regions with high blood-pool activity, by enhancing the specificity and clearance of the imaging agents (Laverman et al., 2000).

Diagnostic Enhancements

Universal Probes for Biomarker Detection : Biotin-PEG gold nanoparticle probes have been synthesized for the simultaneous detection of protein and nucleic acid targets from a single sample. This innovative approach facilitates high-sensitivity assays for biomarker detection, essential for diagnosing various diseases (Scott et al., 2017).

Non-Biofouling Micro- and Nanochannels : this compound has been used in fabricating micro- and nanochannels entirely made of crosslinked PEG, which are non-biofouling and robust. These channels, combined with lipid bilayers, have been applied in analytical assays for detecting ligand-receptor interactions, showcasing their potential in developing reliable and durable microfluidic devices for diagnostic applications (Kim et al., 2006).

Mécanisme D'action

Target of Action

Biotin-PEG11-Lipoamide, also known as MFCD21363250, primarily targets avidin . Avidin is a protein that has a high affinity for biotin, a property that is often exploited in molecular biology .

Mode of Action

The compound interacts with its target, avidin, by binding to it . The PEG11 spacer in the compound, which is a polyethylene glycol unit, increases the availability of biotin for binding to avidin . This results in a more even distribution of avidin on the layers, thereby increasing the amount and efficiency of avidin association .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the interaction of biotin with avidin . The compound facilitates the biotinylation of avidin, a process that is crucial in various biochemical applications, including nonradioactive purification, detection, immobilization, labeling, and targeting .

Pharmacokinetics

It is known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound is primarily due to the presence of the polyethylene glycol (PEG) spacer .

Result of Action

The result of this compound’s action is the enhanced binding of avidin to lipid bilayers . This is particularly useful in the field of nanotechnology and biosensors, where the spatial organization of attached molecules is crucial .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is designed to facilitate the biotinylation of metallic surfaces, such as gold and silver . Therefore, the presence and nature of these surfaces can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Biotin-PEG11-Lipoamide has potential applications in the field of nanotechnology and biosensors due to its ability to provide biotinylation of metallic surfaces . Its use could lead to exciting new developments in bio-nanotechnology and in the design of novel characterization methods for investigating membrane protein–lipid interactions and antimicrobial peptides .

Analyse Biochimique

Biochemical Properties

Biotin-PEG11-Lipoamide can efficiently biotinylate antibodies, cysteine-containing peptides, and other thiol-containing molecules . The maleimide group of this compound reacts specifically and efficiently with reduced thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable thioether bonds with reduced thiols (sulfhydryl groups, -SH), such as the side-chain of cysteine © in proteins . This reaction is specific and efficient at pH 6.5 to 7.5 .

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRNWLHXCGFBV-FFGSZZMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.